
Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate is an organic compound with the molecular formula C13H14BrFO2 It is a derivative of cyclobutanecarboxylic acid, where the cyclobutane ring is substituted with an ethyl ester group and a 4-bromo-2-fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate typically involves the esterification of cyclobutanecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions to yield the ethyl ester. The subsequent bromination and fluorination of the phenyl ring are achieved through electrophilic aromatic substitution reactions using bromine and fluorine sources, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or dehalogenated products.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity and selectivity. The cyclobutane ring provides rigidity to the molecule, affecting its overall conformation and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 1-(4-chloro-2-fluorophenyl)cyclobutanecarboxylate
- Ethyl 1-(4-bromo-2-chlorophenyl)cyclobutanecarboxylate
- Ethyl 1-(4-bromo-2-methylphenyl)cyclobutanecarboxylate
Uniqueness
Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties
Propriétés
Formule moléculaire |
C13H14BrFO2 |
|---|---|
Poids moléculaire |
301.15 g/mol |
Nom IUPAC |
ethyl 1-(4-bromo-2-fluorophenyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H14BrFO2/c1-2-17-12(16)13(6-3-7-13)10-5-4-9(14)8-11(10)15/h4-5,8H,2-3,6-7H2,1H3 |
Clé InChI |
CMPKOFMAMMTVFW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCC1)C2=C(C=C(C=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


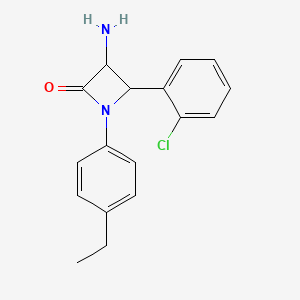
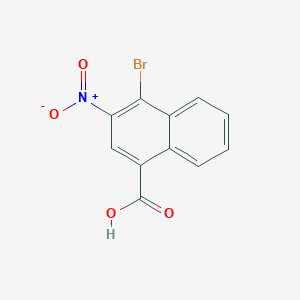
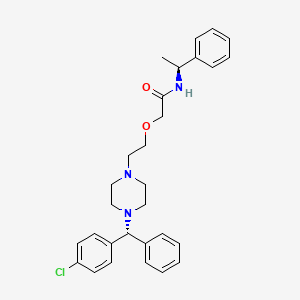
![4-Chloro-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11834998.png)
![5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11835003.png)


![(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)boronic acid](/img/structure/B11835032.png)

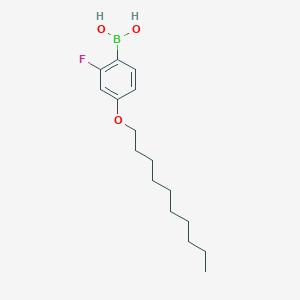
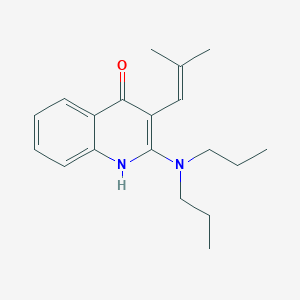

![8-[Methoxy(phenyl)methyl]-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B11835071.png)
![2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-3-methyl-4-nitropyridine 1-oxide](/img/structure/B11835082.png)
